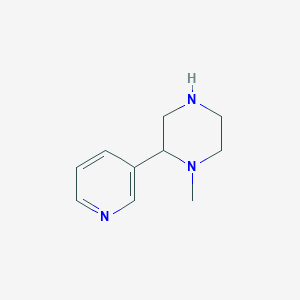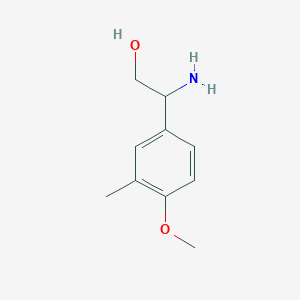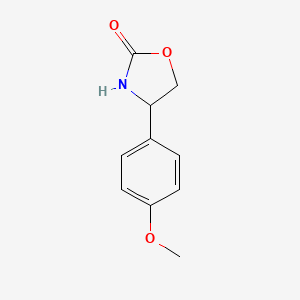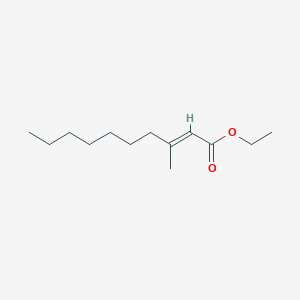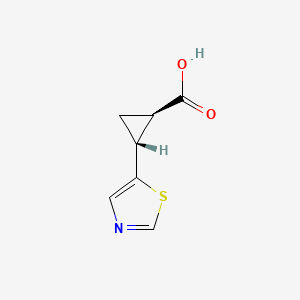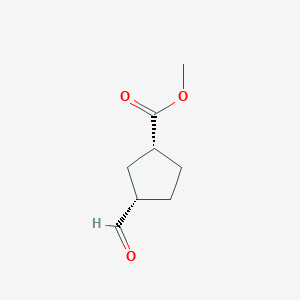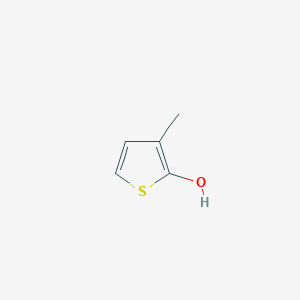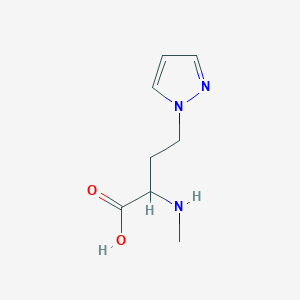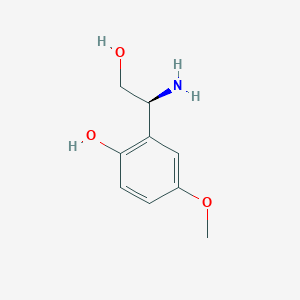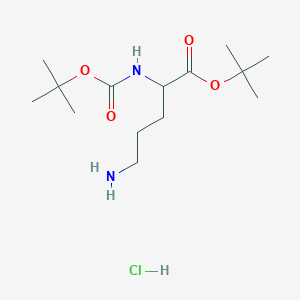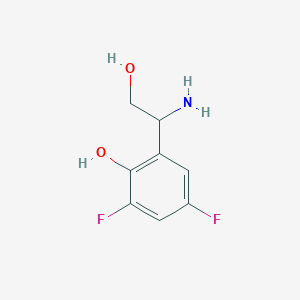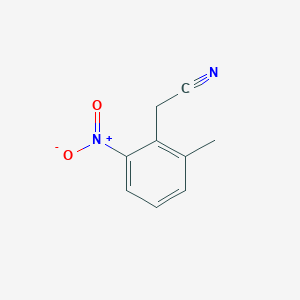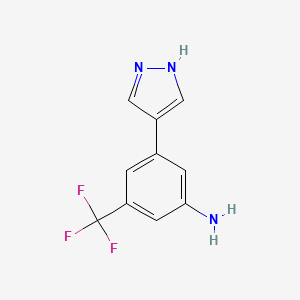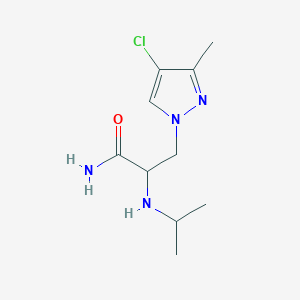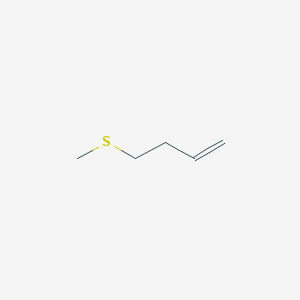
4-(Methylthio)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)-1-butene is an organic compound characterized by the presence of a methylthio group attached to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-1-butene typically involves the reaction of 4-chlorobutene with sodium methyl mercaptide. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as cuprous ions, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
4-(Methylthio)-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Methylthio)-1-butene involves its interaction with various molecular targets. The methylthio group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and modulation of enzyme activities .
Comparison with Similar Compounds
4-Methylthio-3-butenyl Glucosinolate: A natural compound with antioxidant and cytotoxic activities.
4-Methylthioamphetamine: An amphetamine derivative with neurochemical effects.
Uniqueness: 4-(Methylthio)-1-butene is unique due to its simple structure and versatility in undergoing various chemical reactions. Its ability to serve as a precursor for more complex molecules makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
20582-83-6 |
|---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
4-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C5H10S/c1-3-4-5-6-2/h3H,1,4-5H2,2H3 |
InChI Key |
KTYYHDZDBJAYQT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


